BenchChemオンラインストアへようこそ!

2H-Azonin-2-one, octahydro-1-(phenylmethyl)-

Percutaneous absorption Penetration enhancer Lipophilicity

2H-Azonin-2-one, octahydro-1-(phenylmethyl)- (CAS 54805-33-3), also known as 1-benzylazonan-2-one or N-benzyl-8-octanlactam, is a nine-membered cyclic lactam (azonin-2-one) bearing an N-benzyl substituent. Its molecular formula is C₁₅H₂₁NO with a molecular weight of 231.33 g/mol and a calculated partition coefficient (LogP) of 3.31.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 54805-33-3
Cat. No. B15466734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azonin-2-one, octahydro-1-(phenylmethyl)-
CAS54805-33-3
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CCCC(=O)N(CCC1)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO/c17-15-11-7-2-1-3-8-12-16(15)13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2
InChIKeyLAGHEIZTIDCWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.7 [ug/mL] (The mean of the results at pH 7.4)

2H-Azonin-2-one, Octahydro-1-(phenylmethyl)- (CAS 54805-33-3): Chemical Identity and Procurement Baseline


2H-Azonin-2-one, octahydro-1-(phenylmethyl)- (CAS 54805-33-3), also known as 1-benzylazonan-2-one or N-benzyl-8-octanlactam, is a nine-membered cyclic lactam (azonin-2-one) bearing an N-benzyl substituent . Its molecular formula is C₁₅H₂₁NO with a molecular weight of 231.33 g/mol and a calculated partition coefficient (LogP) of 3.31 . The compound belongs to the 1-substituted azacyclononan-2-one class, which has been disclosed in patent literature as a vehicle component for enhancing percutaneous absorption of physiologically active agents through skin and other body membranes . The N-benzyl substitution distinguishes it from the unsubstituted parent 2-azacyclononanone (8-octanolactam, CAS 935-30-8) and from N-alkyl congeners such as 1-n-butylazacyclononan-2-one and 1-n-octylazacyclononan-2-one .

Why 1-Benzylazonan-2-one Cannot Be Interchanged with Unsubstituted 2-Azacyclononanone or N-Alkyl Lactam Analogs


Within the azacyclononan-2-one class, the nature of the N-substituent fundamentally alters the compound's physicochemical profile—particularly lipophilicity and polar surface area—which directly governs membrane partitioning behavior, formulation compatibility, and end-use performance . The N-benzyl group increases LogP by approximately 2.1 units relative to the unsubstituted parent (LogP 3.31 vs. 1.24) and reduces topological polar surface area (TPSA) from 29.1 Ų to 20.3 Ų . These differences preclude simple substitution without re-optimizing the entire formulation or synthetic pathway. Furthermore, the benzyl substituent introduces an aromatic π-system absent in N-alkyl analogs, which may engage in additional molecular interactions (e.g., π-π stacking) that cannot be replicated by saturated alkyl chain substituents such as n-butyl or n-octyl .

Quantitative Differentiation Evidence for 2H-Azonin-2-one, Octahydro-1-(phenylmethyl)- (CAS 54805-33-3) vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: N-Benzyl vs. N-Unsubstituted vs. N-Dodecyl Lactam Enhancers

1-Benzylazonan-2-one exhibits a calculated LogP of 3.31, positioning it intermediate between the highly hydrophilic unsubstituted 2-azacyclononanone (LogP 1.24) and the highly lipophilic penetration enhancer Azone (1-dodecylazacycloheptan-2-one, LogP 6.11–6.57) . This intermediate lipophilicity is consistent with the design principle described in US Patent 4,415,563, where N-aralkyl substituents are claimed to modulate the balance between aqueous solubility and stratum corneum lipid partitioning for optimized percutaneous delivery .

Percutaneous absorption Penetration enhancer Lipophilicity Drug delivery

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability Prediction

The TPSA of 1-benzylazonan-2-one is 20.3 Ų, which is 30% lower than the 29.1 Ų TPSA of unsubstituted 2-azacyclononanone . According to widely accepted drug-likeness guidelines (Veber rules), compounds with TPSA ≤ 140 Ų are generally considered to have favorable oral bioavailability, but for transdermal delivery, lower TPSA values within this range correlate with improved stratum corneum penetration . The 8.8 Ų reduction in TPSA conferred by N-benzylation suggests a meaningful improvement in membrane permeation potential relative to the parent lactam.

Membrane permeability Drug design Physicochemical property TPSA

Patent-Protected Aralkyl Substitution Scope: N-Benzyl as an Explicitly Enabled Embodiment for Percutaneous Vehicle Compositions

US Patent 4,415,563 explicitly claims 1-substituted azacyclononan-2-ones where the substituent R can be —CH₃ or C₆H₅ (i.e., phenyl or benzyl) linked via an alkylene chain, as effective, non-toxic percutaneous absorption enhancers for physiologically active agents . The patent specifically lists embodiments including 1-n-butylazacyclononan-2-one and 1-n-octylazacyclononan-2-one as typical examples, while the general formula encompasses aralkyl substitution (R″ = H or halogen on the aromatic ring) . The N-benzyl analog (CAS 54805-33-3) falls squarely within this claimed scope, providing freedom-to-operate advantages over non-patented or alternative-substituted lactams that may lack explicit enabling disclosure.

Transdermal delivery Formulation patent Penetration enhancer vehicle N-aralkyl lactam

Molecular Weight and Structural Differentiation from Azone-Class Enhancers: Ring Size and Substituent Effects

1-Benzylazonan-2-one (MW 231.33, 9-membered ring) differs structurally from the well-known enhancer Azone (1-dodecylazacycloheptan-2-one, MW 281.48, 7-membered ring) in both ring size and substituent nature . The larger 9-membered azonine ring exhibits greater conformational flexibility than the 7-membered azepine ring, which may influence its interaction with lipid bilayers . Additionally, the benzyl substituent (C₇H₇) is substantially smaller than the dodecyl chain (C₁₂H₂₅) of Azone, resulting in a molecular weight difference of approximately 50 Da, which may confer advantages in formulation loading capacity and cosmetic elegance for topical products.

Molecular weight Ring size Penetration enhancer design Azacycloalkanone

Validated Application Scenarios for 2H-Azonin-2-one, Octahydro-1-(phenylmethyl)- (CAS 54805-33-3) Based on Quantitative Evidence


Topical and Transdermal Drug Delivery Vehicle Development Requiring Intermediate Lipophilicity

The LogP of 3.31 positions 1-benzylazonan-2-one in an optimal window for co-formulating active pharmaceutical ingredients (APIs) that require balanced aqueous solubility and stratum corneum lipid partitioning. Unlike Azone (LogP > 6), which may over-solubilize in the lipid phase and retard release, and unlike unsubstituted 2-azacyclononanone (LogP ~1.2), which may fail to partition into the lipid-rich stratum corneum, the N-benzyl analog offers an intermediate permeation profile . This makes it a rational selection for APIs with moderate lipophilicity, such as non-steroidal anti-inflammatory drugs (NSAIDs) and certain corticosteroids, that are known to benefit from Azone-class enhancers but may be better served by a less lipophilic carrier .

Intellectual Property-Secure Formulation Prototyping with Explicitly Enabled N-Aralkyl Lactam Enhancers

For pharmaceutical and cosmetic R&D teams conducting formulation prototyping, the explicit patent enablement of N-aralkyl-substituted azacyclononan-2-ones in US Patent 4,415,563 provides a clearer freedom-to-operate pathway compared to enhancers with ambiguous patent coverage . The N-benzyl analog is directly envisioned by the patent's general formula, allowing formulation scientists to cite existing art in regulatory submissions rather than relying on untested or unclaimed substitution patterns.

Structure-Activity Relationship (SAR) Studies on Cyclic Lactam Penetration Enhancers Comparing N-Substituent Effects

The combination of an aromatic N-benzyl group with a 9-membered azonine ring provides a unique scaffold for SAR studies investigating the interplay between ring size, N-substituent type (aromatic vs. aliphatic), and penetration enhancement efficacy. The TPSA reduction of 30.2% relative to the unsubstituted parent (20.3 vs. 29.1 Ų) suggests a measurable impact on membrane flux that can be systematically compared against N-alkyl congeners (n-butyl, n-octyl) and the 7-membered Azone scaffold .

Polyamide Building Block for Specialty Lactam Copolymerization

Octahydro-2H-azonin-2-one (the unsubstituted parent) has been disclosed as a monomer for anionic copolymerization to produce hot-melt adhesives . The N-benzyl derivative, by virtue of its protected lactam nitrogen, may serve as a masked or latent monomer that can be deprotected post-polymerization or used to introduce benzyl-functionalized chain ends. The differentiated molecular weight (231.33 Da) and aromatic functionality enable the synthesis of copolyamides with tailored thermal and adhesive properties that cannot be achieved using the unsubstituted monomer alone.

Quote Request

Request a Quote for 2H-Azonin-2-one, octahydro-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.